ethyl 4-methyl-2-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate
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Description
Ethyl 4-methyl-2-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C19H20N4O3S2 and its molecular weight is 416.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 416.09768286 g/mol and the complexity rating of the compound is 547. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 4-methyl-2-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}-1,3-thiazole-5-carboxylate, with the CAS number 941927-49-7, is a compound that has garnered interest for its potential biological activities. This article reviews its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is C19H20N4O3S2 with a molecular weight of 416.5 g/mol. The structure features a thiazole ring and an imidazole moiety, which are often associated with various biological activities.
Property | Value |
---|---|
Molecular Formula | C19H20N4O3S2 |
Molecular Weight | 416.5 g/mol |
CAS Number | 941927-49-7 |
Anticancer Activity
Research indicates that compounds containing thiazole and imidazole rings exhibit significant anticancer properties. A study involving similar thiazole derivatives demonstrated activity against various cancer cell lines, including colon carcinoma (HCT-116) and breast cancer (T47D), with IC50 values indicating effective cytotoxicity at low concentrations .
Antimicrobial Activity
Compounds similar to this compound have been reported to possess antimicrobial properties. For instance, derivatives with thiazole structures have shown promising results against both bacterial and fungal strains, suggesting potential applications in treating infections .
Enzyme Inhibition
The compound's structure suggests potential as an inhibitor of certain enzymes. Similar thiazole derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), which is crucial in the treatment of neurological disorders such as Alzheimer's disease . The inhibition of metabolic enzymes has also been noted in related compounds, indicating a broader therapeutic potential.
Case Studies and Research Findings
- Anticancer Efficacy : A study on structurally related compounds showed that certain thiazole derivatives had IC50 values ranging from 6.2 μM to 43.4 μM against cancer cell lines, suggesting that modifications in the structure could enhance biological activity .
- Antimicrobial Studies : Research demonstrated that thiazole-containing compounds exhibited strong antifungal and antibacterial activities comparable to established antibiotics like streptomycin . These findings highlight the potential for developing new antimicrobial agents based on this compound's structure.
- Mechanistic Insights : Investigations into the mechanism of action revealed that these compounds might exert their effects through multiple pathways, including apoptosis induction in cancer cells and disruption of microbial cell wall synthesis .
Properties
IUPAC Name |
ethyl 4-methyl-2-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3S2/c1-4-26-17(25)16-12(2)21-18(28-16)22-15(24)11-27-19-20-10-14(23(19)3)13-8-6-5-7-9-13/h5-10H,4,11H2,1-3H3,(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENNLSHRYUGEDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)CSC2=NC=C(N2C)C3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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